

Essential Safety and Logistical Information for Handling AT-0174

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Compound of Interest

Compound Name: AT-0174

Cat. No.: B12377881

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This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of **AT-0174**, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2). The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for **AT-0174** is not publicly available, standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed. The recommended personal protective equipment is outlined below.

PPE Category	Item	Specifications
Eye Protection	Safety glasses or goggles	Must be worn at all times in the laboratory where AT-0174 is handled.
Hand Protection	Nitrile gloves	Should be worn when handling the compound or contaminated surfaces. Change gloves immediately if contaminated.
Body Protection	Laboratory coat	A standard lab coat should be worn to protect street clothes from contamination.
Respiratory Protection	Fume hood	All work involving weighing, dissolving, or potential aerosolization of AT-0174 powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Health and Safety Information

While detailed toxicology data is not available in the provided search results, **AT-0174** has been evaluated in Phase I clinical trials for advanced solid malignancies.[1][2] Possible adverse events observed in human subjects, which may indicate potential hazards, include tiredness, confusion, headache, nausea, and skin rash.[2] Researchers should handle **AT-0174** with care, assuming it is a potentially hazardous compound.

Operational Plan: Handling and Storage

Storage:

- Temperature: Store at room temperature in the continental US; however, specific storage conditions may vary.[3] Always refer to the Certificate of Analysis provided by the supplier for recommended storage conditions.[3]

Handling:

- Preparation: All handling of solid **AT-0174** should be performed in a chemical fume hood to prevent inhalation of the powder.
- Weighing: Use an analytical balance within the fume hood. Use appropriate tools (e.g., spatulas) to handle the powder and clean them thoroughly after use.
- Dissolving: When preparing solutions, add the solvent to the solid **AT-0174** slowly to avoid splashing. For in vivo studies in mice, **AT-0174** has been administered orally after being prepared as a suspension.[\[4\]](#)[\[5\]](#)

Disposal Plan

Dispose of **AT-0174** and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.

Waste Type	Disposal Procedure
Unused Solid Compound	Collect in a designated, sealed, and properly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes)	Dispose of in a designated solid hazardous waste container.
Solutions of AT-0174	Collect in a designated liquid hazardous waste container. Do not pour down the drain.

Experimental Protocols and Data

In Vivo Efficacy in a Glioblastoma Mouse Model

An orthotopic mouse model of glioblastoma using GL261(luc2) cells was used to assess the efficacy of **AT-0174** in combination with temozolomide (TMZ).[\[4\]](#)

Methodology:

- Animal Model: 7-week-old female C57BL/6J mice were used.[\[4\]](#)[\[5\]](#)

- Tumor Implantation: Mice were stereotactically implanted with GL261(luc2) cells into the striatum.[4]
- Treatment Groups and Dosing: Treatment began on day 7 post-implantation and continued until day 55.[4]

Group	Treatment	Dose	Schedule	Route of Administration
1	Vehicle	-	1/day, day 7–55	PO
2	TMZ	8 mg/kg	Days 7, 9, 11, 13, 17, 19, 21, 23, 27	IP
3	AT-0174	120 mg/kg	1/day, day 7–55	PO
4	TMZ + AT-0174	8 mg/kg (TMZ), 120 mg/kg (AT-0174)	See individual schedules	IP (TMZ), PO (AT-0174)

Data from a study on an orthotopic mouse model of glioblastoma.[4]

Results: The combination of **AT-0174** with temozolomide resulted in a significant decrease in tumor growth and improved survival compared to either treatment alone.[4][5] The combination therapy also led to an increase in CD8+ T cell expression and a decrease in CD4+ Treg infiltration.[4][5]

Pharmacodynamic Effects in a Syngeneic Mouse Model

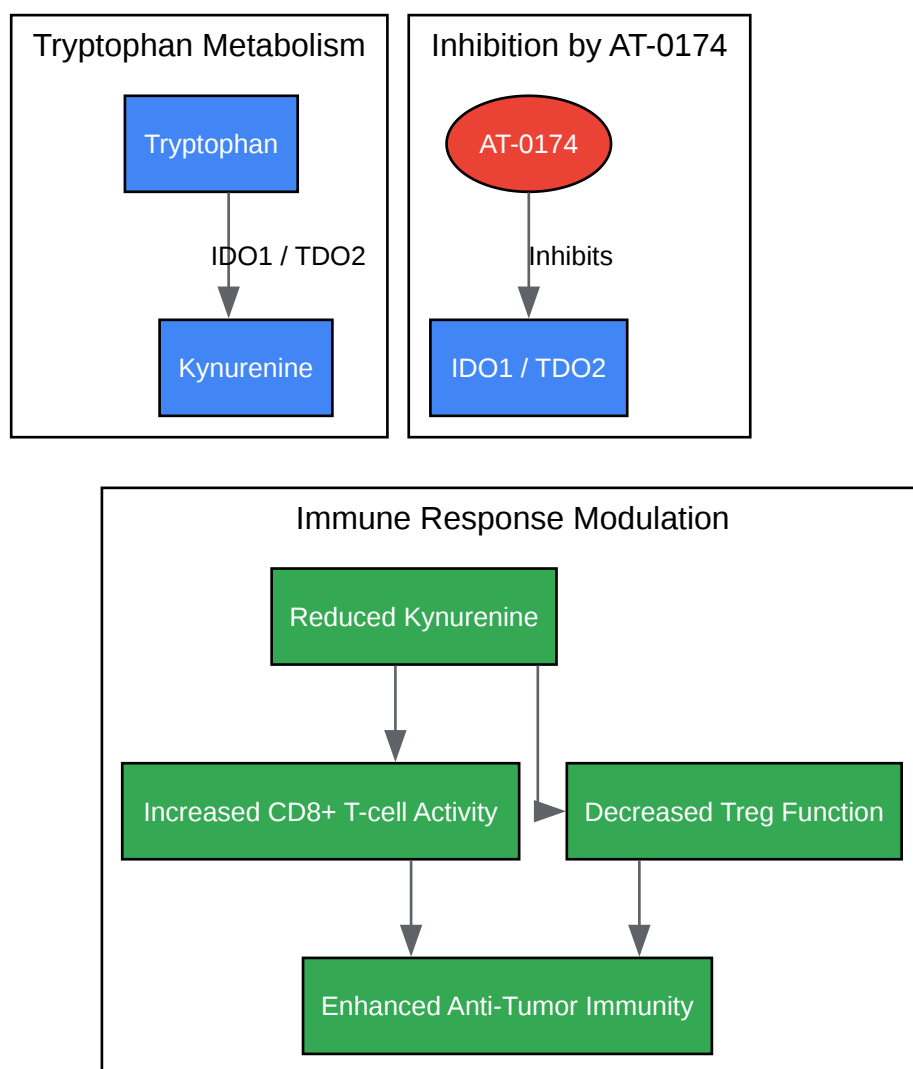
The effect of **AT-0174** on tryptophan and kynurenine levels was evaluated in mice with subcutaneous GL261-hIDO1 and GL261-hTDO2 tumors.[5]

Methodology:

- Animal Model: Mice were inoculated with GL261 cells over-expressing either human IDO1 or TDO2.
- Dosing: Mice were orally administered a single dose of **AT-0174** (60, 120, or 240 mg/kg).[5]
- Sample Collection: Tumor tissue and plasma were collected 2 hours after oral gavage.[5]

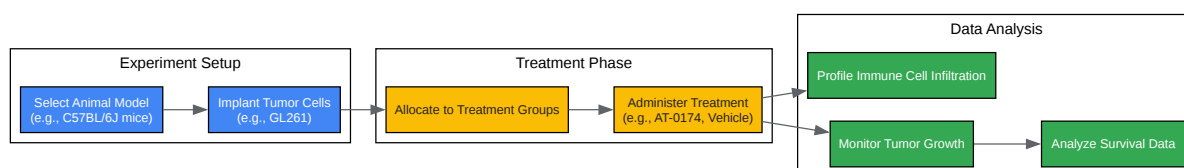
Results: **AT-0174** demonstrated a dose-dependent decrease in kynurenine and a corresponding increase in tryptophan in the tumor tissue for both IDO1 and TDO2 expressing tumors.[5] A dose of 120 mg/kg was identified as the minimum efficacious oral dose to significantly decrease the kynurenine to tryptophan ratio.[5]

Visualizations



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Caption: Mechanism of action for **AT-0174** in modulating the tumor microenvironment.



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Caption: General workflow for an in vivo efficacy study of **AT-0174**.

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